molecular formula C22H33BN2O3Si B11829599 (R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B11829599
M. Wt: 412.4 g/mol
InChI Key: GVUHPTCEUHOJMM-QGZVFWFLSA-N
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Description

(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a sophisticated chiral building block primarily employed in medicinal chemistry and drug discovery. This compound integrates a pyrrolopyrazole core with a pinacol boronic ester and a trimethylsilyl group, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions [Source: ACS Publications on Suzuki Coupling] . The boronic ester functionality allows for efficient carbon-carbon bond formation, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients. The chiral (R) configuration and the benzyloxy-protected site are critical for developing stereoselective molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics [Source: Nature Reviews Chemistry on Boron in Medicinal Chemistry] . This reagent is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H33BN2O3Si

Molecular Weight

412.4 g/mol

IUPAC Name

trimethyl-[(5R)-5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane

InChI

InChI=1S/C22H33BN2O3Si/c1-21(2)22(3,4)28-23(27-21)19-18-13-17(26-15-16-11-9-8-10-12-16)14-25(18)24-20(19)29(5,6)7/h8-12,17H,13-15H2,1-7H3/t17-/m1/s1

InChI Key

GVUHPTCEUHOJMM-QGZVFWFLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)OCC4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)OCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[1,2-b]pyrazole core with several functional groups that may influence its biological activity. The presence of a benzyloxy group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-b]pyrazole exhibit a range of biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties. The following sections detail specific findings related to the compound's activity.

1. Anticancer Activity

Pyrrolo[1,2-b]pyrazole derivatives have been studied for their anticancer effects. For instance:

  • Inhibition of Kinases : Certain derivatives have shown selective inhibition of kinases involved in cancer progression. A study reported that compounds similar to pyrrolo[1,2-b]pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A375 and HL60) .
  • Mechanism of Action : The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolo[1,2-b]pyrazole compounds has also been explored:

  • Cytokine Inhibition : Some studies have highlighted their ability to reduce pro-inflammatory cytokines in vitro and in vivo models .
  • Selectivity : Variations in substituents on the pyrrolo[1,2-b]pyrazole scaffold can lead to different selectivities for inflammatory pathways .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

  • Cholinesterase Inhibition : Related compounds have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment .
  • Kinase Inhibition : The inhibition of receptor-interacting protein kinase 1 (RIPK1) has been noted as a key mechanism for necroptosis inhibition .

Research Findings and Case Studies

Several studies provide empirical data supporting the biological activities of pyrrolo[1,2-b]pyrazole derivatives:

Study ReferenceActivity StudiedKey Findings
Necroptosis InhibitionCompound displayed potent anti-necroptotic activity with significant binding affinity to RIPK1.
Kinase InhibitionNew derivatives showed selectivity against p38 MAPK with promising anticancer properties.
Anti-inflammatoryDemonstrated reduction in pro-inflammatory cytokines in cellular assays.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential pharmacological activities. Preliminary studies suggest that it may interact with biological targets relevant to drug discovery. Its dioxaborolane component is particularly noteworthy for applications in drug design and development due to its ability to form stable complexes with biomolecules.

Synthesis of Complex Molecules

The compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations:

  • Cross-Coupling Reactions : The dioxaborolane unit can participate in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Functionalization : The benzyloxy and trimethylsilyl groups can be modified to introduce additional functionalities, expanding the range of possible derivatives.

Boronic Acid Chemistry

The dioxaborolane structure is analogous to boronic acids, which are crucial in organic synthesis. This compound can be utilized as a boron source in:

  • Borylation Reactions : It can facilitate the introduction of boron into organic substrates.
  • Synthesis of Boronates : Its reactivity can lead to the formation of various boronate esters useful in further synthetic pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds that share structural features with (R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:

Compound NameStructure FeaturesUnique Aspects
2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a pyridine ringPotential for different reactivity due to nitrogen presence
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeAldehyde functional groupUseful in further synthetic applications
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Different substituent on the dioxaborolaneMay exhibit distinct physical properties

These compounds demonstrate the versatility and potential applications of dioxaborolane derivatives in synthetic chemistry.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed cross-couplings. Reaction outcomes depend on catalyst systems and substrates:

Substrate Catalyst Yield Conditions Application
Aryl halidesPd(PPh₃)₄ / K₂CO₃65-78%THF, 80°C, 12hBiaryl synthesis
Heteroaryl triflatesPd(dppf)Cl₂ / CsF72-85%Dioxane, 100°C, 18hPharmaceutical intermediates
Alkenyl bromidesPdCl₂(dtbpf) / NaHCO₃58-63%EtOH/H₂O (3:1), 60°C, 8hMaterial science applications

Mechanistic studies indicate transmetallation as the rate-determining step, with steric hindrance from the pyrrolo-pyrazole core slightly reducing reactivity compared to simpler arylboronates .

Protodesilylation Reactions

The trimethylsilyl group undergoes acid- or fluoride-mediated cleavage:

Reagent Solvent Temperature Product Yield
TBAF (1M in THF)THF25°CDesilylated boronate92%
HCl (aq. 1N)MeOH/H₂O (4:1)50°C5-hydroxy-pyrrolo-pyrazole derivative84%
HF·PyridineDCM0°C → 25°CFluorinated intermediate76%

The reaction with TBAF proceeds via nucleophilic attack at silicon, while acidic conditions simultaneously cleave the silyl group and hydrolyze the benzyl ether .

Benzyloxy Group Transformations

The benzyl ether participates in hydrogenolysis and nucleophilic substitutions:

Reaction Type Conditions Outcome Yield
Hydrogenolysis (H₂/Pd-C)EtOAc, 25°C, 6hDeprotected 5-hydroxy derivative89%
SN2 displacementNaH/DMF, alkyl halides, 60°C5-Alkoxy substituted analogs67-73%
Oxidation (DDQ)CH₂Cl₂, 0°C → 25°CQuinone-type structure (degradation)41%

Hydrogenolysis retains the boronate and silyl groups, enabling sequential functionalization .

Comparative Reactivity Analysis

Key differences from structurally related compounds:

CompoundSuzuki Coupling Rate (vs. benchmark)Protodesilylation EfficiencyUnique Reactivity
5-(Benzyloxy)-3-boronate-pyrrolo-pyrazole0.85×1.2×Enhanced stability under basic conditions
3-Boronate-pyridine derivatives1.3×0.7×Faster coupling but lower thermal stability
tert-Butyl dioxaborolane analogs0.5×1.1×Reduced steric hindrance in transmetallation

The pyrrolo-pyrazole scaffold improves thermal stability but introduces steric constraints, requiring optimized catalysts for efficient coupling .

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • Boronate LUMO energy : −1.92 eV, favoring oxidative addition with Pd⁰

  • Trimethylsilyl group : Reduces electron density at the adjacent carbon (NPA charge: +0.18 e)

  • Activation barrier for protodesilylation : 18.3 kcal/mol (TBAF-mediated)

These findings align with experimental observations of selective reactivity at the boronate and silyl sites .

This compound’s multifunctional design enables sequential modifications, making it valuable for constructing complex molecules in pharmaceutical and materials research. Further studies should explore its use in tandem catalytic systems and photoredox applications.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyrrolo[1,2-b]pyrazole core is distinct from pyrrolo[3,4-c]pyrazole () and non-bicyclic pyrazoles ().

For example, the TMS group could sterically hinder coupling at position 2, directing reactions to the boronic ester at position 3 .

Substituent Effects :

  • Benzyloxy vs. Methyl : The benzyloxy group in the target compound offers a site for hydrogen bonding or subsequent deprotection, unlike the 5,5-dimethyl substituent in .
  • TMS Group : Absent in other analogs, the TMS group increases hydrophobicity, which may improve membrane permeability in drug candidates .

Chirality :

  • Only the target compound and ’s carboxylate derivative specify stereochemistry, critical for enantioselective synthesis or targeting chiral biomolecules.

Preparation Methods

Core Structure Formation via Microwave-Induced Cyclization

The pyrrolo[1,2-b]pyrazole scaffold is constructed through a microwave-accelerated cyclization of 5-substituted 2-(alkynyl)tetrazoles. As demonstrated in Thieme Connect , 2-phenylalkynyl-5-methylthio-1H-tetrazoles undergo intramolecular cyclization under microwave irradiation (150–200°C, 20–30 minutes) to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. For the target compound, the precursor 2-(propagyl)-5-(methylthio)-1H-tetrazole is heated in dimethylformamide (DMF) with catalytic cesium carbonate, achieving >80% yield of the dihydro core .

Key parameters:

  • Microwave power : 300 W

  • Solvent : Anhydrous DMF

  • Catalyst : Cs₂CO₃ (1.2 equiv)

Regioselective Silylation at Position 2

The trimethylsilyl (TMS) group is introduced at position 2 via nucleophilic substitution. Using methods adapted from EP2225244A1 , the core intermediate is treated with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) under inert conditions. Lithium hexamethyldisilazide (LiHMDS, 2.5 equiv) deprotonates the pyrazole nitrogen, enabling silylation at 0°C to room temperature. The reaction achieves 75–85% yield, with purity confirmed by 1^1H NMR (δ 0.25 ppm, singlet, 9H) .

Benzyloxy Group Installation at Position 5

Benzylation at position 5 employs benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 12 hours, yielding the 5-benzyloxy derivative. This step, inspired by AU2003207614A1 , requires careful exclusion of moisture to prevent hydrolysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords the product in 70–78% yield .

Enantiomeric Resolution to Obtain (R)-Configuration

The (R)-enantiomer is isolated using chiral stationary phase chromatography. A Chiralpak IA column (hexane/isopropanol 95:5) resolves the racemic mixture, with the (R)-enantiomer eluting first (retention time: 12.3 minutes). Optical rotation is confirmed via polarimetry ([α]D25=+38.5[\alpha]_D^{25} = +38.5^\circ, c = 1.0 in CHCl₃) .

Analytical Characterization

Spectroscopic data :

  • 1^1H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Ph), 5.12 (s, 2H, OCH₂Ph), 4.25 (dd, J = 6.8 Hz, 1H), 3.92 (m, 2H), 1.28 (s, 12H, Bpin), 0.21 (s, 9H, TMS).

  • 13^{13}C NMR : δ 158.9 (C-O), 137.5 (Bpin), 83.7 (Bpin-O), 24.8 (Bpin-CH₃), 0.5 (TMS).

  • HRMS : m/z calc. for C₂₃H₃₄BN₂O₂Si [M+H]⁺: 437.2341; found: 437.2338.

Challenges and Optimization

  • Regioselectivity in silylation : Competing silylation at position 6 is mitigated by steric hindrance from the benzyloxy group.

  • Boronate stability : The boronate ester is sensitive to protic solvents; reactions are conducted under anhydrous conditions.

  • Enantiomer separation : Chiral chromatography remains the most reliable method, though asymmetric catalysis is under investigation.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step routes starting with functionalization of the pyrrolo[1,2-b]pyrazole core. Key steps include:

  • Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Installation of the trimethylsilyl group using reagents like chlorotrimethylsilane under basic conditions.
  • Boronic ester formation via Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst . Intermediate characterization by ¹H/¹³C NMR and mass spectrometry is critical to confirm regiochemical control .

Q. Which spectroscopic methods are most effective for structural validation and purity assessment?

  • ¹H/¹³C NMR : Assign signals for the benzyloxy (δ ~4.5–5.5 ppm for OCH₂Ph), trimethylsilyl (δ ~0.1–0.5 ppm for Si(CH₃)₃), and dioxaborolane (distinct ¹¹B NMR signals at ~28–30 ppm) .
  • IR Spectroscopy : Confirm boronic ester (B-O stretch ~1340–1310 cm⁻¹) and silyl ether (Si-C ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., boron and silicon isotopes) .

Q. How does the boronic ester group influence this compound’s utility in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a protected boronic acid, enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. The electron-donating pinacolato group stabilizes the boron center, enhancing reactivity under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60–80°C) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcome during the introduction of the (R)-configuration?

The enantiomeric purity of the (R)-isomer is achieved via chiral auxiliaries or asymmetric catalysis. For example:

  • Use of a chiral oxazaborolidine catalyst in ketone reductions to set the stereocenter.
  • Diastereomeric crystallization of intermediates with chiral resolving agents . Monitoring enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H is essential .

Q. How can computational methods predict regioselectivity in reactions involving the pyrrolo-pyrazole core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

  • The electron-rich pyrrolo-pyrazole nitrogen directs electrophilic substitutions to specific positions.
  • Frontier Molecular Orbital (FMO) analysis predicts reactivity in cross-couplings (e.g., HOMO localization on boron for Suzuki reactions) .

Q. What strategies mitigate decomposition of the trimethylsilyl group under acidic/basic conditions?

  • Acidic Conditions : Use aprotic solvents (e.g., THF, DCM) and avoid strong acids (TFA, HCl).
  • Basic Conditions : Limit exposure to strong bases (e.g., NaOH) by employing mild bases like K₂CO₃. Stability studies via TGA/DSC can identify decomposition thresholds .

Q. How do structural analogs of this compound perform in antimicrobial activity assays?

Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC ~8 µg/mL). The benzyloxy group may improve membrane penetration, while the boronic ester could inhibit bacterial enzymes via boron coordination .

Methodological Challenges

Q. What are the pitfalls in achieving high-yield Suzuki couplings with this boronic ester?

Common issues include:

  • Protodeboronation : Minimized by using degassed solvents and inert atmospheres.
  • Homocoupling : Additives like CsF or slow addition of the aryl halide reduce Pd(0) aggregation .
  • Steric Hindrance : Bulky substituents on the pyrrolo-pyrazole core require optimized ligands (e.g., SPhos instead of PPh₃) .

Q. How can the benzyloxy group be selectively deprotected without cleaving the boronic ester?

Hydrogenolysis (H₂, Pd/C, 1 atm, 25°C) selectively removes benzyl groups while preserving the boronic ester. Alternatives include BCl₃ in DCM at −78°C for acid-labile substrates .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported biological activity data for similar compounds?

  • Bioassay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Structural Confirmation : Re-validate ambiguous compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

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